molecular formula C14H15N3O3 B2524033 Furan-3-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034435-58-8

Furan-3-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2524033
CAS No.: 2034435-58-8
M. Wt: 273.292
InChI Key: MASPLINHLBOMAT-UHFFFAOYSA-N
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Description

Furan-3-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a furan-3-yl group linked via a methanone bridge to a piperidine ring substituted with a pyrimidin-2-yloxy moiety.

The synthesis of related compounds involves coupling reagents like PyBOP () or cobalt-catalyzed carbonylation (), indicating adaptable routes for derivatization .

Properties

IUPAC Name

furan-3-yl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13(11-4-8-19-10-11)17-7-1-3-12(9-17)20-14-15-5-2-6-16-14/h2,4-6,8,10,12H,1,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASPLINHLBOMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=COC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-3-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the pyrimidine and piperidine moieties. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Furan-3-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrimidine moiety can be reduced to form dihydropyrimidines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrimidine moiety may produce dihydropyrimidines.

Scientific Research Applications

Furan-3-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Furan-3-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features Reference
Furan-3-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone Piperidin-1-yl-methanone Pyrimidin-2-yloxy ~331.33 (estimated) Pyrimidine oxygen linker; potential for hydrogen bonding Target
(3-{5-[(benzyloxy)methyl]-1,2,4-oxadiazol-3-yl}piperidin-1-yl)(furan-3-yl)methanone (S426-0840) Piperidin-1-yl-methanone Oxadiazole-benzyloxy 367.4 Bulky oxadiazole group; may affect membrane permeability
Furan-3-yl(piperidin-1-yl)methanone (SI-24) Piperidin-1-yl-methanone None (simplest analog) ~193.24 Minimal steric hindrance; baseline for SAR studies
CID-24791139 ([4-(hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone) Piperidin-1-yl-methanone Trifluoromethylphenyl, pyrazole 331.41 Hydrophobic CF3 group; possible metabolic stability
(R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(4,4-difluoropiperidin-1-yl)methanone () Piperidin-1-yl-methanone Difluoropiperidine, imidazo-pyrrolo-pyrazine ~450 (estimated) High complexity; likely kinase or epigenetic targets

Pharmacokinetic Considerations

  • Molecular Weight and Solubility : The target compound (~331 Da) falls within Lipinski’s rule-of-five, whereas bulkier analogs (e.g., S426-0840 at 367 Da) may face solubility challenges .
  • Metabolic Stability : Fluorinated analogs () likely exhibit longer half-lives than the target compound due to resistance to oxidative metabolism .

Biological Activity

Furan-3-yl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a compound of significant interest due to its potential biological activity. This article provides a comprehensive overview of its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a furan ring, a pyrimidine moiety, and a piperidine ring, which contribute to its biological properties. The structure can be represented as follows:

Furan 3 yl 3 pyrimidin 2 yloxy piperidin 1 yl methanone\text{Furan 3 yl 3 pyrimidin 2 yloxy piperidin 1 yl methanone}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the furan ring : This is often achieved through cyclization reactions involving suitable precursors.
  • Introduction of the pyrimidine and piperidine moieties : These steps may require specific catalysts and controlled conditions to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and specificity are influenced by the structural characteristics of the compound, which allow it to modulate the activity of these targets .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that derivatives containing similar moieties demonstrate significant inhibitory effects against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it can induce apoptosis in cancer cells, with IC50 values indicating effective concentration levels for inhibiting cell proliferation. For example, compounds with similar structures have shown IC50 values ranging from 7.9 to 92 µM against different cancer cell lines .

Case Studies

  • Antiviral Activity : A study highlighted the effectiveness of related pyrimidine derivatives in inhibiting viral replication, suggesting that this compound could possess similar antiviral properties .
  • Neuroprotective Effects : Research has indicated that compounds with piperidine structures may exhibit neuroprotective effects, potentially making this compound a candidate for further exploration in neurodegenerative disease models .

Biological Activity Overview

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AntimicrobialVarious Bacterial Strains< 10
AnticancerHuman Cancer Cells7.9 - 92
AntiviralViral Infections< 10
NeuroprotectiveNeuronal CellsNot specified

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